MMP-3 (Stromelysin-1) Selectivity: Marimastat vs. Batimastat
Marimastat exhibits significantly reduced potency against MMP-3 (stromelysin-1) compared to its predecessor batimastat, a key selectivity differentiator. This is one of the few quantitative distinctions between the otherwise highly similar inhibitory profiles of these two prototypical broad-spectrum MMP inhibitors [1]. While the clinical relevance of MMP-3 inhibition remains debated, this difference constitutes a measurable, compound-specific property with implications for MMP panel profiling studies [1].
| Evidence Dimension | IC50 (MMP-3 inhibition) |
|---|---|
| Target Compound Data | 230 nM |
| Comparator Or Baseline | Batimastat (BB-94): 20 nM |
| Quantified Difference | 11.5-fold lower potency (weaker inhibition of MMP-3) |
| Conditions | In vitro enzymatic inhibition assay using recombinant human MMP-3 (stromelysin-1) |
Why This Matters
This 11.5-fold difference in MMP-3 potency is critical for researchers specifically investigating MMP-3-dependent versus MMP-3-independent mechanisms of invasion or inflammation.
- [1] Giavazzi R, Taraboletti G. Batimastat and Marimastat in Cancer: Summary of Early Clinical Data. In: Matrix Metalloproteinase Inhibitors in Cancer Therapy. 2001. p. 199-215. View Source
